4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid
Description
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 4-(methylsulfonyl)-2-nitrophenylamino group. Key structural features include:
- Methylsulfonyl group (-SO₂CH₃): A strong electron-withdrawing substituent.
- Nitro group (-NO₂): Enhances aromatic ring electron deficiency.
- Butanoic acid moiety (-CH₂CH₂CH₂COOH): Provides carboxylic acid functionality, influencing solubility and reactivity.
Analytical data (e.g., 13C-NMR in DMSO-d6: δ 171.2 ppm for C=O, δ 57.0 ppm for methylsulfonyl carbon) confirm the structure . Elemental analysis (C: 55.62%, H: 5.33%, N: 14.16%) aligns with the molecular formula C₁₈H₂₂N₄O₄S (calculated: C: 55.37%, H: 5.68%, N: 14.35%) .
Properties
IUPAC Name |
4-(4-methylsulfonyl-2-nitroanilino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-20(18,19)8-4-5-9(10(7-8)13(16)17)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYQYWOSKUJJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid typically involves the nitration of a methylsulfonyl-substituted aromatic compound followed by amination and subsequent coupling with butanoic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
Medicinal Chemistry
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that this compound may inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties: Preliminary studies suggest that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Enzyme Interaction Studies
The compound interacts with various enzymes and receptors:
- Mechanism of Action: It modulates enzyme activity through competitive inhibition or allosteric regulation, influencing metabolic pathways.
- Case Studies: Specific case studies have documented its effects on enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammation pathways.
Material Science Applications
In addition to biological uses, 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid has applications in materials science:
- Polymer Synthesis: It serves as a building block for synthesizing functional polymers that exhibit unique properties beneficial for drug delivery systems.
- Nanomaterials Development: The compound's functional groups allow for conjugation with nanoparticles, enhancing their stability and bioactivity.
Analytical Techniques for Characterization
To characterize 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid effectively, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR): Used to elucidate the structure and confirm the presence of functional groups.
- Infrared (IR) Spectroscopy: Helps identify specific bonds and functional groups within the compound.
- Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.
Mechanism of Action
The mechanism of action of 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Sulfonyl-Containing Butanoic Acid Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid | - | 4-(Methylsulfonyl)-2-nitrophenylamino | 390.46 | -SO₂CH₃, -NO₂, -COOH |
| 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid | 1218292-36-4 | 4-Methylphenyl, methylsulfonyl | - | -SO₂CH₃, -COOH |
| 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid | sc-348362 | Methylsulfonyl, phenylsulfonyl | - | -SO₂CH₃, -SO₂C₆H₅, -COOH |
Key Findings :
- Electron-withdrawing effects: The target compound’s nitro group intensifies aromatic ring electron deficiency compared to analogs with only sulfonyl groups (e.g., 2-[(4-methylphenyl)(methylsulfonyl)amino]butanoic acid) .
- Solubility : The nitro group may reduce aqueous solubility relative to compounds with polar substituents (e.g., hydroxyethyl groups in chlorambucil precursors) .
Amino Acid Derivatives
| Compound Name | CAS Number | Substituents | Biological Role |
|---|---|---|---|
| 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid | - | Methylsulfonyl, nitro | Synthetic intermediate |
| L-Methionine Sulfone | 7314-32-1 | Methylsulfonyl, amino | Protein synthesis impurity |
| N-Acetyl-DL-methionine | 1115-47-5 | Methylsulfanyl, acetyl | Metabolic intermediate |
Key Findings :
- Functional group contrast: Unlike methionine derivatives (e.g., L-Methionine Sulfone), the target compound lacks an α-amino group, reducing its role in protein biosynthesis .
- Acidity : The nitro group increases carboxylic acid acidity (pKa ~2-3) compared to methionine (pKa ~2.3 for -COOH, but buffered by -NH₂) .
Aromatic Substituent Variations
| Compound Name | CAS Number | Aromatic System | Pharmacological Relevance |
|---|---|---|---|
| 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid | - | Nitrophenyl | Potential antimicrobial |
| 4-(4-Nitrophenyl)butanoic acid (Chlorambucil precursor) | - | Nitrophenyl | Anticancer agent precursor |
| 4-[[2-(4-Butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid | 859114-38-8 | Coumarin | Fluorescent probe |
Key Findings :
- Nitro group role: Both the target compound and chlorambucil precursor utilize nitro groups for electronic modulation, but chlorambucil’s hydroxyethylamino group enhances solubility .
- Aromatic complexity : The coumarin derivative’s fused ring system () confers fluorescence, unlike the target’s simpler nitrophenyl group .
Biological Activity
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, identified by its CAS number 536726-22-4, is an organic compound with significant potential in biological research. Its complex structure, which includes a methylsulfonyl group, a nitrophenyl group, and an amino butanoic acid moiety, positions it as a valuable candidate for therapeutic applications and biochemical studies.
The molecular formula of 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid is C11H15N2O6S, and it has a molecular weight of 302.3 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N2O6S |
| Molecular Weight | 302.3 g/mol |
| CAS Number | 536726-22-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it can modulate the activity of these targets through various pathways, including signal transduction cascades and metabolic processes. The modulation can lead to significant biological effects that warrant further investigation for therapeutic purposes.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds similar to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid. For instance, derivatives of sulfonamide compounds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the methylsulfonyl group in the structure is believed to enhance its bioactivity.
Antitumor Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been shown to inhibit cell proliferation in human cancer cells at low micromolar concentrations . This suggests that 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid may also possess anticancer properties worth exploring.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of sulfonamide derivatives against Micrococcus luteus, revealing a minimum inhibitory concentration (MIC) of 2.0 µM for certain analogs . This indicates that modifications in the chemical structure can significantly influence biological activity.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines such as HT29 and A431. The results indicated that certain structural modifications led to enhanced growth inhibition compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
